2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a pyrrole ring, a chlorophenyl group, and an indene-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the condensation of the pyrrole derivative with indene-1,3-dione under specific conditions, such as the presence of a base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common reagents such as halogens or alkyl groups can replace specific atoms or groups in the compound.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds .
Scientific Research Applications
2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism by which 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione derivatives: Share the indene-dione moiety and exhibit similar chemical properties.
Pyrrole derivatives: Contain the pyrrole ring and are known for their biological activities.
Chlorophenyl compounds: Feature the chlorophenyl group and are used in various chemical applications.
Uniqueness
What sets 2-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO2/c21-13-7-9-14(10-8-13)22-11-3-4-15(22)12-18-19(23)16-5-1-2-6-17(16)20(18)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMWLFQCYAYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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